4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide
Overview
Description
4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, and pyrrolidinyl groups
Mechanism of Action
Target of Action
Pyrrole and pyrrolidine analogs, which include this compound, have been found to have anti-hepatitis c virus (hcv) activity . They specifically inhibit NS5A, a protein that plays a crucial role in viral RNA replication and virion assembly .
Mode of Action
Based on the known actions of similar compounds, it is likely that oprea1_517658 interacts with its target proteins, such as ns5a, and inhibits their function . This inhibition disrupts the viral RNA replication and virion assembly processes, thereby exerting an anti-viral effect .
Biochemical Pathways
The biochemical pathways affected by Oprea1_517658 are likely related to the life cycle of HCV. By inhibiting NS5A, the compound disrupts the replication of the viral RNA and the assembly of new virions . This disruption can prevent the spread of the virus within the host organism.
Result of Action
The molecular and cellular effects of Oprea1_517658’s action are likely related to its anti-viral activity. By inhibiting the function of NS5A, the compound can disrupt the life cycle of HCV, preventing the replication of the viral RNA and the assembly of new virions . This disruption can reduce the viral load within the host organism, potentially alleviating the symptoms of HCV infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by a coupling reaction with 2-(pyrrolidin-1-yl)aniline under appropriate conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 4-chloro-3-amino-N-[2-(pyrrolidin-1-yl)phenyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.
Scientific Research Applications
4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitro-N-phenylbenzamide: Lacks the pyrrolidinyl group, which may affect its biological activity and solubility.
3-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide: Lacks the chloro group, potentially altering its reactivity and binding properties.
4-chloro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide: Lacks the nitro group, which may reduce its potential for certain types of chemical reactions.
Uniqueness
4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-chloro-3-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-13-8-7-12(11-16(13)21(23)24)17(22)19-14-5-1-2-6-15(14)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULGGAJCTVIPGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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